N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide
Description
Properties
CAS No. |
727674-97-7 |
|---|---|
Molecular Formula |
C24H23ClN2O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-19-12-10-17(11-13-19)26-23(28)15-31-22-7-5-4-6-20(22)24(29)27-18-9-8-16(2)21(25)14-18/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
HRXPJJJAXURCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Activation of Carboxylic Acid :
-
Amination :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| POCl₃, toluene | Reflux, 2–3 hours | ~72–90% | |
| SOCl₂, DMF | Room temperature, 1 hour | ~85–95% |
Introduction of the 2-Oxoethoxy-Amino Group
The substituent 2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy} involves a glycolic acid derivative linked to 4-ethoxyaniline. This moiety is likely introduced via condensation or nucleophilic substitution .
Route A: Glycolic Acid Derivative Coupling
-
Synthesis of Glycolic Acid Intermediate :
-
Displacement Reaction :
| Step | Reagents/Conditions | Purification |
|---|---|---|
| Chloroacetyl chloride | CH₂Cl₂, 0°C, 1 hour | Column chromatography |
| NaOH displacement | H₂O/EtOH, reflux, 2 hours | Crystallization |
Route B: Mitsunobu Reaction
-
4-Ethoxyaniline and glycolic acid undergo a Mitsunobu reaction to form the 2-oxoethoxy-amino linkage. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are common reagents.
| Reagents | Conditions | Yield |
|---|---|---|
| PPh₃, DEAD, THF | 0°C → RT, 12 hours | ~60–70% |
Final Assembly and Purification
The benzamide core and the oxoethoxy-amino group are combined in a coupling reaction .
Key Reactions :
-
Amide Bond Formation :
-
Purification :
Alternative Methods
One-Pot Synthesis
A one-pot procedure could streamline the process by combining acid activation and coupling steps. For example:
-
3-Chloro-4-methylbenzoic acid is treated with POCl₃ to form the acid chloride in situ.
-
4-Ethoxyaniline and glycolic acid are added sequentially under reflux.
| Step | Reagents | Conditions |
|---|---|---|
| Acid chloride | POCl₃, toluene | Reflux, 2 hours |
| Coupling | 4-Ethoxyaniline, NaOH | 80°C, 4 hours |
Challenges and Optimization
-
Steric Hindrance : The bulky 3-chloro-4-methylphenyl group may reduce reaction rates. Microwave-assisted synthesis could enhance efficiency.
-
Byproduct Formation : Side reactions (e.g., hydrolysis of acid chlorides) necessitate strict anhydrous conditions .
-
Yield Improvement : Catalysts like K₂CO₃ or DMAP may improve coupling efficiency.
Analytical Characterization
The final product is verified using:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Comparison with Analogous Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide functional groups:
Ester hydrolysis selectively cleaves the ethoxy-linked ester group, while stronger acidic conditions break the amide bond connecting the benzamide to the 3-chloro-4-methylphenyl group.
Nucleophilic Substitution
The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C (24 hrs) | Methoxy-substituted derivative | |
| Ammonia (NH₃) | Ethanol, 80°C (48 hrs) | Amino-substituted analog |
The electron-withdrawing benzamide group activates the chloro-substituted aromatic ring for NAS, enabling displacement by oxygen or nitrogen nucleophiles .
Oxidation Reactions
The methyl group on the 3-chloro-4-methylphenyl moiety undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C (6 hrs) | 3-chloro-4-carboxyphenyl derivative | |
| CrO₃ | Acetic acid, reflux (10 hrs) | Ketone intermediate (further degradation) |
Oxidation yields carboxylic acid or ketone derivatives, depending on reaction severity .
Amide Bond Functionalization
The secondary amide group participates in condensation or reduction:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction (LiAlH₄) | Dry THF, 0°C → RT (2 hrs) | Amine derivative | |
| Acylation (AcCl) | Pyridine, 0°C (1 hr) | Acetylated amide |
Reduction converts the amide to a primary amine, while acylation modifies its electronic profile .
Ether Cleavage
The ethoxy group undergoes cleavage under strong Lewis acids:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ | DCM, −78°C → RT (3 hrs) | Phenolic derivative | |
| HI (excess) | Acetic acid, reflux (5 hrs) | Iodoethane + phenolic intermediate |
Ether cleavage is critical for modifying the compound’s solubility and hydrogen-bonding capacity .
Biological Pathway Interactions
While not a classical chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : Amide and ethoxy groups bind to enzyme active sites .
-
π-π stacking : Benzamide aromatic system interacts with tyrosine/phenylalanine residues .
These interactions are foundational to its potential therapeutic applications in oncology and inflammation .
Key Reaction Optimization Factors
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Acetylcholinesterase Inhibition
The compound's structural similarities to known acetylcholinesterase inhibitors suggest potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function .
Neuroprotective Effects
Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for neuroprotective effects against cognitive decline associated with aging and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that related benzamide derivatives possess antimicrobial properties against a range of bacterial strains. The compound may be evaluated for its efficacy against resistant strains due to its unique chemical structure .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- The target compound shares a 2-oxoethoxy linker with NCGC00241326 , but differs in substituents (iodo vs. chloro-methyl/ethoxy groups), which may influence receptor binding and solubility.
- Unlike AS-4370 , which has a morpholine ring enhancing gastrokinetic activity, the target compound lacks cyclic amine moieties, suggesting divergent therapeutic targets.
Antimicrobial and Anticancer Activities
- 2-Azetidinone Derivatives: Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) exhibit potent antimicrobial activity against Gram-positive bacteria and fungi . The target compound’s chloro and ethoxy substituents may confer similar properties, though direct evidence is lacking.
- Anticancer Agents : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives with 2-oxoethoxy groups (e.g., compound 6p) show potent activity against A549 and HeLa cell lines . Structural parallels suggest the target compound may share mechanisms such as EGFR inhibition.
Sigma Receptor Targeting
- Radioiodinated benzamides (e.g., [125I]PIMBA) bind sigma receptors in prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM) . The target compound’s chloro and ethoxy groups may similarly enhance receptor interaction, though specific binding data are needed.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Parameters
Key Observations :
Therapeutic Potential
- Cancer Imaging/Treatment: Sigma receptor-targeting benzamides (e.g., [125I]PIMBA) show tumor-specific uptake in prostate xenografts .
- Protein Misfolding Diseases : ML266 and NCGC607 (benzamide derivatives) act as pharmacological chaperones for Gaucher disease . The target compound’s 2-oxoethoxy linker may facilitate similar protein stabilization mechanisms.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C25H25ClN2O4
- Molecular Weight : 452.9 g/mol
- IUPAC Name : N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in viral replication and tumor growth inhibition.
-
Antiviral Activity :
- The compound has shown potential in increasing intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of viruses such as Hepatitis B virus (HBV). The increase in A3G levels correlates with the compound's ability to restrict HBV DNA replication, suggesting that it may serve as a novel antiviral agent against HBV infections .
- Anticancer Properties :
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit viral replication and cancer cell proliferation. Key findings include:
- Antiviral Efficacy : The compound was tested against HBV and showed significant inhibition of viral replication at varying concentrations.
- Cancer Cell Lines : In studies involving HepG2 cells, the compound exhibited an IC50 value indicating strong antiproliferative effects .
In Vivo Studies
In vivo studies using animal models have further supported the findings from in vitro assays:
- The compound demonstrated a notable reduction in tumor growth rates in xenograft models, highlighting its potential as an effective anticancer agent .
Comparative Table of Biological Activities
| Activity Type | Model Used | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antiviral | HepG2.2.15 cells | Not specified | Increased A3G levels inhibiting HBV replication |
| Anticancer | HepG2 xenograft | 1.30 μM | Induction of apoptosis and cell cycle arrest |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Anti-HBV Activity : A study identified a related phenylbenzamide derivative that inhibited HBV replication by enhancing intracellular A3G levels, suggesting a similar mechanism may be at play for the compound .
- Antitumor Activity : Research on bis-(chloromethyl) derivatives demonstrated significant inhibition of solid tumors, supporting the notion that structural modifications can enhance anticancer efficacy .
Q & A
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
- Cellular uptake : Tag with a fluorescent probe (e.g., FITC) and image via confocal microscopy.
- Toxicity : Perform MTT assays on HEK293 or HepG2 cells (IC50 >100 µM indicates low cytotoxicity).
Reference analogs like AS-4370 () for activity benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
